2-((2-chlorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
The compound 2-((2-chlorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a bicyclic core structure fused with a thiophene ring. Key structural features include:
- 3,4-Dimethoxyphenyl group: An aromatic substituent with electron-donating methoxy groups at the 3- and 4-positions, which may enhance binding affinity to biological targets through π-π stacking or hydrogen bonding .
- Dihydrothieno[3,2-d]pyrimidin-4(3H)-one core: The partially saturated pyrimidinone ring system provides rigidity and facilitates interactions with enzyme active sites .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S2/c1-26-17-8-7-14(11-18(17)27-2)24-20(25)19-16(9-10-28-19)23-21(24)29-12-13-5-3-4-6-15(13)22/h3-8,11H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMRGYMKZVKOLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=CC=C4Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-chlorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one , identified by its CAS number 877656-30-9 , is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 447.0 g/mol . The structure features a thieno[3,2-d]pyrimidinone core, which is known for various biological activities.
| Property | Value |
|---|---|
| CAS Number | 877656-30-9 |
| Molecular Formula | C21H19ClN2O3S2 |
| Molecular Weight | 447.0 g/mol |
Antimicrobial Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidinones exhibit significant antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial strains and fungi. For example, a study reported that certain thieno[3,2-d]pyrimidinones displayed minimal inhibitory concentrations (MIC) ranging from 50 μg/mL to 100 μg/mL against tested organisms .
Anticancer Properties
The compound's anticancer potential has been evaluated in several studies. One notable study assessed the antiproliferative effects of related thieno[3,2-d]pyrimidinones on human cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). The results indicated that certain derivatives exhibited moderate to strong inhibition of cell proliferation, suggesting potential as therapeutic agents in oncology .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit specific enzymes involved in cellular proliferation and survival pathways.
- Induction of Apoptosis : Studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : Certain thieno[3,2-d]pyrimidinones exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
Case Study 1: Antimicrobial Efficacy
In a comparative study on the antimicrobial efficacy of various thienopyrimidine derivatives, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed that it effectively inhibited bacterial growth at concentrations lower than traditional antibiotics, highlighting its potential as an alternative therapeutic agent .
Case Study 2: Anticancer Activity
Another study focused on the anticancer effects of the compound in vitro. The findings revealed that it significantly reduced cell viability in breast cancer cell lines at concentrations as low as 10 μM , with observed IC50 values indicating potent activity compared to standard chemotherapeutics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The following table compares the target compound with structurally related thienopyrimidinones and heterocyclic derivatives:
Hypothesized Pharmacological Implications
- Electron-Donating Groups: The 3,4-dimethoxyphenyl group in the target compound may improve binding to kinases or receptors compared to mono-methoxy or non-substituted phenyl groups .
- Chlorine Position : The 2-chlorobenzylthio group could introduce steric constraints favoring selectivity over analogues with 3- or 4-chloro substitutions (e.g., ) .
- Core Saturation: Partial saturation in the dihydrothieno core may enhance metabolic stability compared to fully unsaturated analogues like those in .
Q & A
Q. How can researchers optimize the synthesis of this compound to achieve higher yields and purity?
- Methodological Answer: Synthesis optimization involves controlling reaction parameters such as temperature (60–80°C for cyclization steps), solvent polarity (DMF or DMSO for solubility), and catalysts (e.g., lithium iodide for oxidative cyclization). Multi-step protocols often start with cyclocondensation of precursors like 2-amino-thiophene derivatives followed by substitution reactions. For example, refluxing in ethanol with glacial acetic acid promotes heterocyclization, while stepwise purification via column chromatography ensures purity .
Q. What spectroscopic and computational methods validate the structural integrity of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions (e.g., 3,4-dimethoxyphenyl protons at δ 3.8–4.0 ppm) and confirms stereochemistry .
- X-ray Crystallography: Resolves 3D conformation, particularly for the thienopyrimidine core and chlorobenzylthio group .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
Q. Which in vitro assays are recommended for initial biological activity screening?
- Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases (e.g., EGFR or CDK2) using fluorescence-based protocols to measure IC₅₀ values .
- Antimicrobial Screening: Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity Testing: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects .
Advanced Research Questions
Q. How can experimental design address contradictions in reported biological activity data?
- Methodological Answer:
- Control Variables: Standardize assay conditions (pH, temperature, cell passage number) to minimize variability .
- Structure-Activity Relationship (SAR) Studies: Compare derivatives with varied substituents (e.g., 3-chlorobenzyl vs. fluorobenzyl groups) to isolate activity drivers .
- Orthogonal Assays: Validate hits using complementary methods (e.g., SPR for binding affinity alongside enzymatic assays) .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding poses in enzyme active sites (e.g., ATP-binding pockets of kinases) .
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions over 100 ns trajectories to assess stability and binding free energies (MM/PBSA analysis) .
Q. How does the substitution pattern (e.g., 2-chlorobenzyl vs. 3-chlorobenzyl) influence biological activity?
- Methodological Answer:
- SAR Analysis: Replace the 2-chlorobenzyl group with analogs (e.g., 3-chloro or fluorobenzyl) and test in enzymatic assays. For example, 2-chloro derivatives show 2–3× higher EGFR inhibition than 3-chloro isomers due to improved hydrophobic packing .
- Electronic Effects: DFT calculations (e.g., Mulliken charges) reveal electron-withdrawing chloro groups enhance electrophilic reactivity at the thioether sulfur .
Q. What experimental approaches assess the compound’s stability under physiological conditions?
- Methodological Answer:
- HPLC Stability Studies: Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation over 24–72 hours .
- Metabolite Identification: Use LC-MS/MS to detect oxidation products (e.g., sulfoxide derivatives) in liver microsome assays .
Q. How does solvent polarity impact reaction efficiency during synthesis?
- Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
